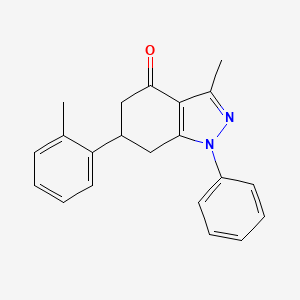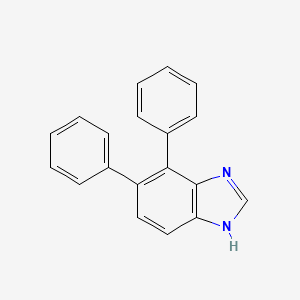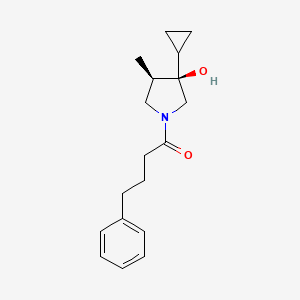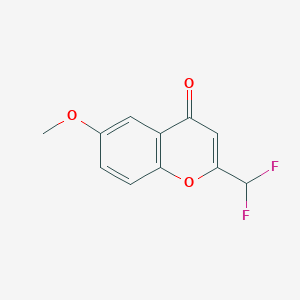![molecular formula C14H16N4O3 B5510952 8-(5-methylpyrazolo[1,5-a]pyrimidin-7-yl)-1,3-dioxa-8-azaspiro[4.5]decan-2-one](/img/structure/B5510952.png)
8-(5-methylpyrazolo[1,5-a]pyrimidin-7-yl)-1,3-dioxa-8-azaspiro[4.5]decan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyrimidines typically involves the interaction of different chemical reagents and intermediates. For instance, compounds within this class have been synthesized through the reaction of acylpyruvic acids methyl esters with aromatic or heterocyclic aldehydes and aminotetrazole monohydrate, reflecting a common pathway for the synthesis of similar compounds (Gein et al., 2009). Additionally, specific substitutions at various positions on the pyrazolo[1,5-a]pyrimidine structure can lead to significant changes in biological activity, indicating the importance of the synthetic approach and the structure-activity relationship (Auzzi et al., 1983).
Wissenschaftliche Forschungsanwendungen
Synthesis and Phosphodiesterase Inhibition
The compound's synthesis and its role as a specific inhibitor of cyclic GMP phosphodiesterase, particularly type V, have been explored. Its enzymatic and cellular activity, along with oral antihypertensive activity, highlights its therapeutic potential. The structural necessity of a n-propoxy group at the 2-position for activity and the possibility of various substitutions at the 5-position suggest versatility in its pharmacological applications (Dumaitre & Dodic, 1996).
Antitumor and Antimicrobial Applications
The compound's framework serves as a building block for synthesizing novel N-arylpyrazole-containing enaminones with significant antitumor and antimicrobial activities. This underscores its potential in developing treatments for various cancers and infectious diseases (Riyadh, 2011).
Antimicrobial Agent Synthesis
Through one-flask syntheses, derivatives of the compound have shown promise as antimicrobial agents. This highlights its potential in contributing to the development of new antimicrobial therapies, addressing the growing concern of antibiotic resistance (Al-Ahmadi, 1997).
Chemical Synthesis and Mechanistic Insights
Pyrazolo[1,5-a]pyrimidin-7-ones Synthesis
The compound's role in the synthesis of pyrazolo[1,5-a]pyrimidin-7-ones through pyrolysis of 1-(pyrazol-5-yl)-1,2,3-triazoles offers insights into novel synthetic routes and mechanisms. This expands the chemical repertoire for synthesizing related compounds with potential biological activities (Clarke, Mares, & McNab, 1997).
PDE1 Inhibition for Cognitive Impairment Treatment
The compound serves as a scaffold for designing PDE1 inhibitors with potential applications in treating cognitive deficits associated with neuropsychiatric and neurodegenerative diseases. This opens avenues for developing novel therapies targeting cognitive impairments (Li et al., 2016).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
8-(5-methylpyrazolo[1,5-a]pyrimidin-7-yl)-1,3-dioxa-8-azaspiro[4.5]decan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O3/c1-10-8-12(18-11(16-10)2-5-15-18)17-6-3-14(4-7-17)9-20-13(19)21-14/h2,5,8H,3-4,6-7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKZAZJQNUNQSRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=NN2C(=C1)N3CCC4(CC3)COC(=O)O4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[3-(2-ethyl-1H-imidazol-1-yl)propanoyl]-1-(2-methoxyphenyl)-2-piperazinone](/img/structure/B5510871.png)


![N~2~-benzyl-N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-methylglycinamide](/img/structure/B5510908.png)
![2-methyl-N-[(5-propyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)methyl]imidazo[1,2-a]pyrimidine-3-carboxamide](/img/structure/B5510919.png)
![7-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl cyclohexanecarboxylate](/img/structure/B5510925.png)
![methyl 4-(2-{[(4-methoxyphenyl)(phenylsulfonyl)amino]acetyl}carbonohydrazonoyl)benzoate](/img/structure/B5510929.png)
![5-nitro-2-[2-oxo-2-(1-piperidinyl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5510931.png)

![N-(2-furylmethyl)-1-[(1-isopropyl-1H-pyrazol-4-yl)carbonyl]-4-piperidinecarboxamide](/img/structure/B5510966.png)
![rel-(3aR,6aR)-N-{2-[(4-fluorophenyl)sulfonyl]ethyl}-2-methylhexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxamide dihydrochloride](/img/structure/B5510972.png)
![1-[(4-chlorobenzyl)sulfonyl]azepane](/img/structure/B5510973.png)

![3-{[(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-ylmethyl)amino]methyl}-3-pyrrolidinol dihydrochloride](/img/structure/B5510984.png)